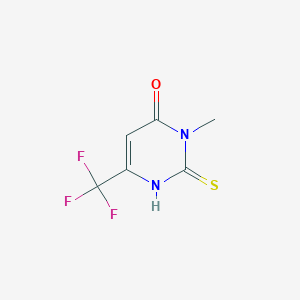

![molecular formula C14H20N4O2S B2869146 3-methyl-7-(2-methylpropyl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 851169-20-5](/img/structure/B2869146.png)

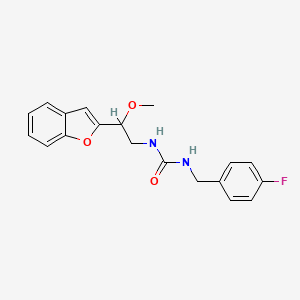

3-methyl-7-(2-methylpropyl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-methyl-7-(2-methylpropyl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione” is a pyrimidine derivative . It has a molecular weight of 336.46 . The IUPAC name for this compound is 1-isobutyl-3-methyl-7-neopentyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione .

Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the search results. Pyrimidine derivatives can participate in various chemical reactions, but the specific reactions would depend on the conditions and the other reactants involved .Aplicaciones Científicas De Investigación

Pyrimidine Derivatives in Chemical Synthesis and Biological Applications

Synthesis and Chemical Properties : Pyrimidine derivatives, such as those similar to the compound , are often synthesized and studied for their unique chemical properties. For example, the synthesis of pyrimidines through reactions involving sulfur bridge formation or the addition of various functional groups has been explored to understand the chemical behavior and stability of these compounds (Ondrej Simo et al., 1999). These studies contribute to the development of novel synthetic routes for pyrimidine derivatives, which can be tailored for specific applications.

Biological Activities and Therapeutic Potential : Pyrimidine derivatives exhibit a wide range of biological activities, making them candidates for therapeutic applications. For instance, certain pyrimidines have been investigated for their antibacterial properties and potential as inhibitors of enzymes crucial for microbial survival (M. El-Gaby et al., 2000). Additionally, the structural insights of pyrimidine derivatives as potential dihydrofolate reductase inhibitors highlight their promise in the development of new antitumor agents (L. H. Al-Wahaibi et al., 2021).

Material Science Applications : Beyond their biological significance, pyrimidine derivatives are also explored in material science for their potential in creating novel supramolecular assemblies. These assemblies, formed through hydrogen bonding and other non-covalent interactions, can lead to materials with unique properties suitable for various applications, including catalysis and molecular recognition (M. Fonari et al., 2004).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar pyrimidine derivatives have been found to exhibit antimicrobial and cytotoxic activities . Therefore, it’s plausible that this compound may also interact with cellular targets that are crucial for microbial growth or cancer cell proliferation.

Mode of Action

It’s known that many pyrimidine derivatives exert their effects by interacting with key enzymes or receptors in the target cells . The compound’s sulfanyl group and its unique structural features may contribute to its binding affinity and selectivity for its targets.

Biochemical Pathways

Given the observed antimicrobial and cytotoxic activities of similar compounds , it’s likely that this compound interferes with essential biochemical pathways in microbes or cancer cells, leading to their inhibition or death.

Pharmacokinetics

The lipophilicity of similar compounds has been noted, which allows them to diffuse easily into cells . This property could potentially enhance the bioavailability of this compound, but further studies would be needed to confirm this.

Result of Action

Similar compounds have shown concentration-dependent biological activities, including broad-spectrum antimicrobial activity and cytotoxic efficacy against certain cancer cells . Therefore, it’s plausible that this compound may have similar effects.

Propiedades

IUPAC Name |

3-methyl-7-(2-methylpropyl)-1-propyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2S/c1-5-6-18-11-10(13(19)17(4)14(18)20)12(21)16-9(15-11)7-8(2)3/h8H,5-7H2,1-4H3,(H,15,16,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMQOJWODGYNSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=S)N=C(N2)CC(C)C)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-cyano-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2869065.png)

![(E)-1'-((4-methylstyryl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2869071.png)

![2-fluoro-N-[(1,3-thiazol-5-yl)methyl]aniline](/img/structure/B2869073.png)

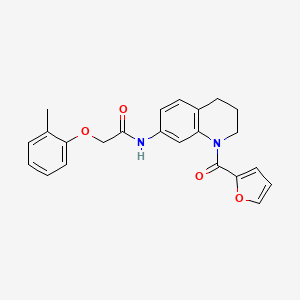

![(2-Methyl-5-phenylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2869075.png)

![5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2869076.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(methylsulfonyl)azetidine-3-carboxamide](/img/structure/B2869081.png)

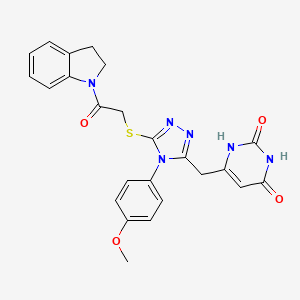

![3-amino-4-(3-ethoxy-4-propoxyphenyl)-2-(furan-2-carbonyl)-4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one](/img/structure/B2869084.png)

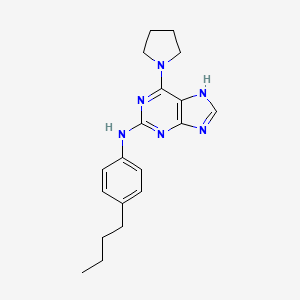

![1-{[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B2869086.png)